molecular formula C11H16OS B8244616 Phenol, 4-(1,1-dimethylpropyl)-2-mercapto- CAS No. 64096-96-4

Phenol, 4-(1,1-dimethylpropyl)-2-mercapto-

Cat. No.: B8244616
CAS No.: 64096-96-4
M. Wt: 196.31 g/mol
InChI Key: WNCAOCKNRGBTOL-UHFFFAOYSA-N
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Description

Phenol, 4-(1,1-dimethylpropyl)-2-mercapto- is an organic compound with a unique structure that includes a phenol group substituted with a 2-methylbutan-2-yl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts like phosphoric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation and thiolation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylpropyl)-2-mercapto- undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenol group can be reduced to form cyclohexanol derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, cyclohexanol derivatives, and brominated phenol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenol, 4-(1,1-dimethylpropyl)-2-mercapto- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-(1,1-dimethylpropyl)-2-mercapto- involves its interaction with various molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, contributing to its antioxidant properties. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 4-tert-Amylphenol
  • 2-Methyl-2-butene

Uniqueness

Phenol, 4-(1,1-dimethylpropyl)-2-mercapto- is unique due to the presence of both a bulky alkyl group and a sulfanyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

4-(2-methylbutan-2-yl)-2-sulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCAOCKNRGBTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495532
Record name 4-(2-Methylbutan-2-yl)-2-sulfanylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64096-96-4
Record name 4-(2-Methylbutan-2-yl)-2-sulfanylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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